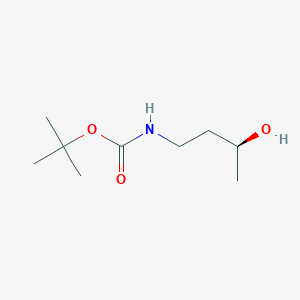

(S)-tert-Butyl (3-hydroxybutyl)carbamate

Description

Significance of Chiral Carbamates as Versatile Building Blocks

Chiral carbamates, such as (S)-tert-Butyl (3-hydroxybutyl)carbamate, are highly valued in organic synthesis. The carbamate (B1207046) group, specifically the tert-butoxycarbonyl (Boc) group, serves as a robust protecting group for amines. researchgate.netresearchgate.net This protection is crucial as it prevents unwanted side reactions of the amine functionality while allowing for transformations elsewhere in the molecule. The Boc group is favored for its stability under a wide range of reaction conditions and its straightforward removal under mildly acidic conditions. researchgate.netorganic-chemistry.org This controlled reactivity makes chiral carbamates adaptable synthons for the assembly of peptides, alkaloids, and other nitrogen-containing bioactive molecules. orgsyn.orgnih.gov

Importance of Stereochemical Control in the Synthesis of Optically Active Compounds

The synthesis of optically active compounds demands rigorous control over the three-dimensional arrangement of atoms. Stereochemical control is paramount as the biological activity and safety of many pharmaceuticals are intrinsically linked to their chirality. bldpharm.com The ability to selectively produce a single desired stereoisomer is a key challenge and a major focus of contemporary synthetic chemistry. Asymmetric synthesis, the process of converting an achiral starting material into a chiral product, employs various strategies, including the use of chiral catalysts, chiral auxiliaries, and enzymes, to achieve high levels of enantioselectivity. wikipedia.org

Overview of Research Approaches for this compound

The synthesis of this compound and related chiral 1,3-amino alcohols is approached through several key methodologies, each offering distinct advantages in terms of stereoselectivity and efficiency. The primary strategies include the stereoselective reduction of a corresponding β-keto carbamate precursor, tert-butyl (3-oxobutyl)carbamate, and the kinetic resolution of a racemic mixture of the target alcohol.

Asymmetric Hydrogenation: A prominent method involves the catalytic asymmetric hydrogenation of the prochiral ketone tert-butyl (3-oxobutyl)carbamate. This approach utilizes chiral transition metal catalysts, most notably those based on ruthenium and iridium, to deliver the desired (S)-alcohol with high levels of enantiomeric excess (ee). researchgate.net The choice of the metal and the chiral ligand is critical in achieving high stereoselectivity.

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| [Ir(COD)Cl]₂ / (R,S,R)-L6 | N-Boc-β-amino ketone | (S)-γ-amino alcohol | >99 | 99 | researchgate.net |

| RuCl[(p-cymene)(BINAP)]Cl | N-heteroaryl vinyl ether | Chiral ether | up to 99 | up to 99 | researchgate.net |

Chemoenzymatic Synthesis: Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) from various microorganisms, such as Lactobacillus kefir, have been successfully employed for the asymmetric reduction of β-dicarbonyl compounds to afford the corresponding chiral hydroxy ketones with excellent enantioselectivity. nih.gov These enzymatic reductions are highly specific and often proceed under mild conditions.

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| LkTADH (mutant LkADH) | tert-butyl 6-chloro-3,5-dioxohexanoate | (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate | 97.8 | >99 | nih.gov |

Lipase-Catalyzed Kinetic Resolution: Another effective strategy is the kinetic resolution of a racemic mixture of tert-butyl (3-hydroxybutyl)carbamate. This method utilizes lipases, such as Candida antarctica lipase (B570770) B (CAL-B), to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric purity. d-nb.info The efficiency and selectivity of this process are often influenced by the choice of acyl donor and solvent.

| Lipase | Substrate | Acylating Agent | Conversion (%) | Enantiomeric Excess (ee, %) of remaining alcohol | Reference |

| Candida antarctica lipase B (CAL-B) | racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate | Vinyl acetate (B1210297) | 50 | >99 | d-nb.info |

| Pseudomonas fluorescens lipase | Morita-Baylis-Hillman acetates | - | ~50 | >90 |

These diverse synthetic approaches underscore the importance and versatility of this compound as a chiral building block, enabling the efficient and stereocontrolled synthesis of complex molecules for a wide range of applications in modern organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3S)-3-hydroxybutyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXKPWMYURAXTA-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCNC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S Tert Butyl 3 Hydroxybutyl Carbamate

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure compounds like (S)-tert-Butyl (3-hydroxybutyl)carbamate requires strategies that can precisely control the three-dimensional arrangement of atoms. Enantioselective synthesis encompasses several powerful approaches to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and derivatization from the chiral pool.

Asymmetric Catalysis Approaches

Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, where a small amount of a chiral catalyst directs a chemical reaction to preferentially form one enantiomer over the other. The primary route to this compound via this approach involves the asymmetric reduction of the prochiral ketone, tert-butyl (3-oxobutyl)carbamate.

Transition metal-catalyzed asymmetric hydrogenation is one of the most effective methods for the synthesis of chiral alcohols from prochiral ketones. researchgate.net Catalysts based on ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexed with chiral ligands have demonstrated high efficiency and enantioselectivity in a wide range of ketone reductions.

For the synthesis of this compound, this strategy involves the hydrogenation of tert-butyl (3-oxobutyl)carbamate. Chiral Ru(II) complexes containing diphosphine ligands, such as BINAP, are particularly effective for the asymmetric hydrogenation of β-keto esters, which are structurally related to the target substrate. researchgate.net The general mechanism involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of hydrogen from the metal to the carbonyl group, generating the chiral alcohol. The choice of chiral ligand is crucial in determining the stereochemical outcome of the reaction. While specific studies detailing the asymmetric hydrogenation of tert-butyl (3-oxobutyl)carbamate are not extensively documented in the reviewed literature, the principles established for related β-keto functional groups are directly applicable.

Table 1: Representative Metal-Catalyzed Asymmetric Hydrogenation of Ketones

This table illustrates the general effectiveness of the methodology on related substrates, as specific data for tert-butyl (3-oxobutyl)carbamate was not available in the searched literature.

| Catalyst System | Substrate Type | Solvent | H₂ Pressure | Temp. (°C) | ee (%) |

| Ru(II)-BINAP | β-Keto Esters | Methanol | 4-100 atm | 25-50 | >95 |

| Rh(I)-Chiral Diphosphine | Aryl Ketones | Toluene | 10-50 atm | 25 | >90 |

| Ir(I)-N,P Ligand | Allylic Alcohols | THF | 50 bar | 25 | >99 |

Organocatalytic Enantioselective Routes

Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of metals. For the synthesis of β-hydroxy carbamates, asymmetric aldol reactions represent a powerful organocatalytic strategy. nih.govnii.ac.jpnih.govclockss.orgadvanceseng.com This approach would build the carbon skeleton of the target molecule while simultaneously setting the stereochemistry at the hydroxyl group.

A plausible route involves the reaction of a nucleophile, such as acetone, with an electrophile like N-Boc-aminoacetaldehyde, catalyzed by a chiral organocatalyst, typically a proline derivative. nii.ac.jpclockss.org The catalyst forms a nucleophilic enamine with the ketone, which then attacks the aldehyde in a stereocontrolled manner. The resulting aldol product can then be further elaborated to yield the target carbamate (B1207046). The transition state of this reaction is stabilized by hydrogen bonding, and the stereochemical outcome is dictated by the catalyst's chirality. nii.ac.jpclockss.org

While this specific reaction provides a conceptual pathway, direct application for the synthesis of this compound would require careful selection of starting materials and optimization of reaction conditions to ensure high yield and enantioselectivity.

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and stereoselectivity. The asymmetric reduction of tert-butyl (3-oxobutyl)carbamate to this compound is an ideal application for biocatalysis, often utilizing ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).

Whole-cell biocatalysis using various yeast strains has proven effective for the reduction of N-(3-oxobutyl)heterocycles, which are structurally analogous to the target substrate. In a study exploring the bioreduction of such ketones, several wild-type yeast strains demonstrated high conversion rates and excellent enantioselectivity, exclusively producing the (S)-alcohol. nih.gov Notably, Candida parapsilosis was identified as a highly efficient biocatalyst for this transformation. nih.gov These processes are attractive due to their mild reaction conditions, high selectivity, and environmental compatibility.

Table 2: Biocatalytic Reduction of N-(3-oxobutyl)morpholine by Various Yeast Strains

This data is for a structurally related substrate and illustrates the potential of this method for the synthesis of this compound.

| Yeast Strain | Biocatalyst Form | Conversion (%) | ee (%) | Product Configuration |

| Pichia carsonii (WY1) | Lyophilized Cells | 99 | >99 | S |

| Lodderomyces elongisporus (WY2) | Lyophilized Cells | 99 | >99 | S |

| Candida parapsilosis (WY12) | Lyophilized Cells | 99 | >99 | S |

| Saccharomyces cerevisiae (Baker's Yeast) | Lyophilized Cells | 20 | 98 | S |

Data sourced from a study on the bioreduction of N-(3-oxobutyl)heterocycles. nih.gov

Chiral Auxiliary-Mediated Syntheses

This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. The Evans aldol reaction is a prominent example of this approach and is well-suited for establishing the β-hydroxyamine motif. orgsyn.orggoogle.comresearchgate.net

In a potential synthesis of this compound, a chiral oxazolidinone auxiliary, derived from an amino acid like valine or phenylalanine, would first be acylated with propionyl chloride. The resulting imide is then enolized using a boron reagent, which directs a subsequent aldol reaction with an appropriate electrophile, such as formaldehyde or a formaldehyde equivalent. The chiral auxiliary shields one face of the enolate, leading to a highly diastereoselective attack on the aldehyde. google.com After the aldol addition, the auxiliary can be cleaved under reductive or hydrolytic conditions to reveal the β-hydroxy acid, which can then be converted to the target carbamate via a Curtius rearrangement or other similar transformations. This method allows for reliable and predictable control over the stereochemistry. google.comresearchgate.net

Chiral Pool-Based Derivatizations

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or hydroxy acids, as starting materials. (R)-3-Hydroxybutyric acid is an excellent chiral pool starting material for the synthesis of this compound, as it already contains the required carbon skeleton and stereocenter. A natural source for (R)-3-hydroxybutyric acid is the biopolymer poly(3-hydroxybutyrate) (P(3HB)), which can be produced by microbial fermentation. google.comresearchgate.net

The synthesis would involve the reduction of the carboxylic acid group of (R)-3-hydroxybutyric acid or its esters to the corresponding primary alcohol, yielding (R)-1,3-butanediol. The primary alcohol can then be selectively functionalized, for example, by conversion to an azide or another nitrogen-containing group, which is subsequently reduced to the amine. Finally, protection of the resulting (S)-3-aminobutanol with di-tert-butyl dicarbonate (Boc₂O) would yield the target molecule, this compound. This approach leverages the pre-existing stereocenter from the natural starting material, avoiding the need for an asymmetric induction step.

Kinetic Resolution and Dynamic Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution (EKR) is a particularly effective method for achieving high enantiomeric excess (ee) under mild conditions.

Lipases are commonly employed biocatalysts for the resolution of racemic alcohols through enantioselective acylation or transesterification. For a racemic mixture of tert-butyl (3-hydroxybutyl)carbamate, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) could be utilized. In a typical process, the racemic alcohol is reacted with an acyl donor, and the enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, leaving the desired (S)-enantiomer unreacted. nih.govmdpi.com

The success of an EKR process is highly dependent on reaction parameters. Key factors that are optimized to achieve high conversion and enantioselectivity include the choice of enzyme, solvent, acyl donor, and temperature. nih.govresearchgate.net For instance, studies on similar carbamates have shown that CAL-B provides excellent enantioselectivity (E > 200). mdpi.com The reaction time is critical; the resolution is typically stopped at or near 50% conversion to obtain the unreacted enantiomer with the highest possible enantiomeric excess. mdpi.com

Table 1: Factors Influencing Enzymatic Kinetic Resolution

| Parameter | Description | Typical Conditions/Examples | Reference |

|---|---|---|---|

| Enzyme | The biocatalyst that selectively reacts with one enantiomer. | Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipases. | nih.govmdpi.com |

| Solvent | The medium for the reaction; can significantly impact enzyme activity and selectivity. | Hexane, toluene, methyl tert-butyl ether. Apolar solvents are often preferred. | nih.gov |

| Acyl Donor | The reagent that provides the acyl group for the esterification of the alcohol. | Vinyl acetate (B1210297), isopropenyl acetate. | nih.govmdpi.com |

| Temperature | Affects the rate of reaction and enzyme stability. | 25-50 °C. Higher temperatures can reduce reaction time but may impact enzyme stability. | nih.gov |

| Reaction Time | The duration of the reaction, crucial for achieving optimal conversion and ee. | 12-24 hours. Monitored to stop at ~50% conversion. | mdpi.com |

While dynamic kinetic resolution (DKR) would be an even more efficient process, allowing for a theoretical yield of 100% of the desired enantiomer, specific catalysts for the in situ racemization of the unreacted enantiomer of tert-butyl (3-hydroxybutyl)carbamate would need to be developed.

Protecting Group Chemistry in the Synthesis of the Carbamate Compound

Protecting groups are essential tools in multi-step organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org

In the synthesis of this compound, the hydroxyl group may need to be protected to allow for selective modification of the amine or other parts of the molecule. The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions planned and the ease of its selective removal. uchicago.edu

Common protecting groups for alcohols include silyl ethers, acetals, and ethers. For instance, a tert-butyldimethylsilyl (TBS) ether could be formed by reacting the hydroxyl group with TBS-Cl and a base like imidazole. This group is robust under many conditions but can be selectively removed using a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF). An orthogonal protecting group strategy allows for the selective deprotection of one group while others remain intact. wikipedia.org For example, a benzyl ether could be used, which is stable to acidic and basic conditions but can be removed by hydrogenolysis. fishersci.co.uk

Table 2: Examples of Hydroxyl Protecting Groups

| Protecting Group | Introduction Reagents | Deprotection Conditions |

|---|---|---|

| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole | TBAF, HF, Acetic Acid |

| Benzyl (Bn) | Benzyl bromide, NaH | H₂, Pd/C (Hydrogenolysis) |

| Tetrahydropyranyl (THP) | Dihydropyran, Acid catalyst | Aqueous Acid |

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its ease of introduction and selective removal. fishersci.co.ukjk-sci.com It converts the nucleophilic and basic amine into a non-reactive carbamate, allowing other functional groups to undergo reaction. organic-chemistry.orgchem-station.com

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. jk-sci.com The reaction conditions are flexible and can be performed in various solvents like tetrahydrofuran (THF), acetonitrile, or even water. fishersci.co.uk

A key advantage of the Boc group is its stability towards most nucleophiles and bases, allowing for reactions like ester hydrolysis to be performed on other parts of the molecule. organic-chemistry.org The cleavage of the Boc group is achieved under anhydrous acidic conditions. organic-chemistry.org A common method is the use of strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). jk-sci.comwikipedia.orgchemistrysteps.com Alternatively, hydrochloric acid (HCl) in methanol or dioxane can be used. fishersci.co.ukwikipedia.org The deprotection mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide, driving the reaction to completion. jk-sci.comchemistrysteps.com

Table 3: Boc Group Protection and Deprotection

| Step | Reagents and Solvents | Mechanism Highlights | Reference |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP, TEA), Solvent (e.g., THF, Water, Acetonitrile) | Nucleophilic attack of the amine on Boc₂O, followed by deprotonation. | fishersci.co.ukjk-sci.comwikipedia.org |

| Deprotection | Strong Acid (e.g., Trifluoroacetic Acid (TFA), HCl), Solvent (e.g., Dichloromethane (DCM), Methanol, Dioxane) | Acid-catalyzed hydrolysis; formation of a stable t-butyl cation and carbamic acid, which decarboxylates to the amine and CO₂. | jk-sci.comwikipedia.orgchemistrysteps.com |

Novel Synthetic Routes and Process Intensification

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and sustainable manufacturing processes.

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety, particularly when handling hazardous reagents or performing highly exothermic reactions. acs.org

The synthesis of carbamates can be effectively translated to a flow process. For example, a continuous-flow system can be used for the reaction of an amine with an alkylating agent and carbon dioxide. nih.govacs.org In such a setup, the reactants are pumped through a heated coil reactor, allowing for rapid optimization of conditions and increased productivity. nih.gov The use of a mass flow controller for gases like CO₂ enables precise stoichiometric control. acs.org This technology has been applied to the synthesis of various carbamates, demonstrating high yields and purity while reducing reaction times significantly. nih.govnih.gov This approach avoids the use of highly toxic reagents like phosgene, which was traditionally used for carbamate synthesis. acs.orgresearchgate.net

Table 4: Comparison of Batch vs. Flow Chemistry for Carbamate Synthesis

| Feature | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Safety | Handling of large volumes of hazardous materials can be risky. | Smaller reaction volumes at any given time enhance safety. | acs.org |

| Control | Difficult to maintain precise temperature and mixing control, especially on a large scale. | Excellent control over temperature, pressure, and residence time. | acs.org |

| Scalability | Scaling up can be challenging and may require re-optimization. | Scalability is achieved by running the system for longer periods ("scaling out"). | acs.org |

| Efficiency | Can have longer reaction times and more complex workups. | Often results in shorter reaction times, higher yields, and simplified purification. | nih.govnih.gov |

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable through several approaches.

One key strategy is the use of biocatalysis, as discussed in the context of kinetic resolution, which operates under mild conditions and uses biodegradable catalysts. Another approach is the utilization of carbon dioxide as a renewable C1 feedstock for forming the carbamate moiety, replacing toxic phosgene derivatives. nih.govacs.org

Recent research has also focused on developing methodologies that transform Boc-protected amines directly into other carbamates, which can be a more atom-economical and efficient route. nih.gov Furthermore, the selection of solvents is a critical aspect of green chemistry. Replacing hazardous organic solvents with greener alternatives or developing solvent-free reaction conditions can significantly reduce the environmental impact of the synthesis. For instance, catalyst-free N-tert-butyloxycarbonylation of amines has been successfully performed in water, leading to high chemoselectivity and avoiding the formation of byproducts. organic-chemistry.org

Chemical Reactivity and Derivatization of S Tert Butyl 3 Hydroxybutyl Carbamate

Transformations of the Hydroxyl Group

The secondary hydroxyl group in (S)-tert-butyl (3-hydroxybutyl)carbamate is a key site for chemical modification, enabling the introduction of various functional groups and the construction of new carbon-carbon or carbon-heteroatom bonds.

Esterification: The hydroxyl group can be readily acylated to form esters. Standard esterification conditions, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), are effective. For the esterification of N-Boc protected amino acids, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed. researchgate.net Another mild method involves the use of ceric ammonium (B1175870) nitrate (B79036) in an alcohol solvent at room temperature, which allows for esterification while retaining the Boc protecting group. researchgate.net

Etherification: The formation of ethers from this compound can be achieved under various conditions. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, followed by reaction with an alkyl halide. However, for secondary alcohols, this reaction can be prone to elimination side reactions. A patent describes a phase transfer catalysis (PTC) method for the alkylation of a similar (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamate. In this process, the hydroxyl group is alkylated using dimethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) and a phase transfer catalyst like tetrabutylammonium (B224687) bromide. google.com This method offers a viable route for the etherification of such N-Boc protected amino alcohols.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Esterification | Acyl chloride, triethylamine, CH₂Cl₂ | Ester | General Knowledge |

| Esterification | Carboxylic acid, DCC, DMAP, CH₂Cl₂ | Ester | researchgate.net |

| Esterification | N-Boc amino acid, Ceric Ammonium Nitrate, Alcohol, RT | Ester | researchgate.net |

| Etherification | 1. NaH, THF; 2. Alkyl halide | Ether | General Knowledge |

| Etherification | Dimethyl sulfate, KOH, (n-Bu)₄N⁺Br⁻, Ethyl acetate (B1210297) | Methyl Ether | google.com |

The secondary alcohol of this compound can be oxidized to the corresponding ketone, (S)-tert-butyl (3-oxobutyl)carbamate. A variety of oxidizing agents can be employed for this transformation. Milder, more selective reagents are generally preferred to avoid over-oxidation or side reactions involving the carbamate (B1207046) group.

Commonly used methods for the oxidation of secondary alcohols to ketones include Swern oxidation (oxalyl chloride, DMSO, triethylamine), Dess-Martin periodinane (DMP) oxidation, and Parikh-Doering oxidation (sulfur trioxide pyridine complex, DMSO, triethylamine). These methods are known for their mild conditions and high yields. The resulting ketone, (S)-tert-butyl (3-oxobutyl)carbamate, is a useful intermediate for further synthetic manipulations, such as the introduction of substituents at the α-position to the carbonyl group.

Table 2: Common Oxidation Methods for Secondary Alcohols

| Oxidation Method | Reagents | Typical Solvent | Key Features |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (B109758) | Mild, high yield, requires low temperatures |

| Dess-Martin | Dess-Martin Periodinane | Dichloromethane | Mild, room temperature, commercially available reagent |

| Parikh-Doering | SO₃·pyridine, DMSO, Triethylamine | Dichloromethane | Mild, avoids heavy metals |

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This activation facilitates subsequent nucleophilic substitution reactions.

A particularly important transformation in this context is the Mitsunobu reaction, which allows for the direct conversion of the alcohol to a variety of other functional groups with inversion of stereochemistry. organic-chemistry.org In this reaction, the alcohol is treated with a nucleophile, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile in an Sₙ2 fashion, resulting in complete inversion of the stereocenter. This method is highly valuable for accessing the (R)-enantiomer of derivatives from the readily available (S)-alcohol. For instance, reaction with a carboxylic acid under Mitsunobu conditions would yield the corresponding (R)-ester.

Table 3: Stereoinversive Nucleophilic Substitution via Mitsunobu Reaction

| Nucleophile (Nu-H) | Reagents | Product (with inverted stereochemistry) | Reference |

| Carboxylic Acid (R'COOH) | PPh₃, DEAD/DIAD | (R)-Ester | organic-chemistry.org |

| Phthalimide | PPh₃, DEAD/DIAD | (R)-Phthalimido derivative | organic-chemistry.org |

| Hydrazoic Acid (HN₃) | PPh₃, DEAD/DIAD | (R)-Azido derivative | organic-chemistry.org |

The chiral nature of this compound makes it an excellent starting material for the synthesis of complex, biologically active molecules and chiral heterocycles. For example, the enantiopure (S)-3-hydroxy-γ-butyrolactone (HGB) is a key chiral building block for various pharmaceuticals. bldpharm.com This lactone can be synthesized from this compound through a sequence involving oxidation of the primary amine precursor (after deprotection) to a carboxylic acid, followed by intramolecular cyclization.

Furthermore, the hydroxyl and protected amine functionalities can be manipulated to construct various heterocyclic systems. For instance, a patent describes the use of a similar chiral N-Boc protected amino alcohol in the synthesis of a carfilzomib (B1684676) intermediate, highlighting the utility of this class of compounds in medicinal chemistry. google.com The ability to selectively react at either the hydroxyl or the amine group allows for a stepwise and controlled construction of complex molecular architectures.

Reactivity of the Carbamate Functionality

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

The most common method for the deprotection of the Boc group is treatment with a strong acid. organic-chemistry.org Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (DCM), is frequently used for this purpose. organic-chemistry.org Anhydrous hydrogen chloride (HCl) in an organic solvent such as methanol, dioxane, or ethyl acetate is also a very effective reagent. organic-chemistry.org The mechanism of deprotection involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its ammonium salt. organic-chemistry.org

Aqueous phosphoric acid has been reported as a mild and environmentally benign reagent for the deprotection of tert-butyl carbamates, offering good selectivity in the presence of other acid-sensitive groups. organic-chemistry.org For substrates that are sensitive to strong acids, other methods have been developed. For example, Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane can selectively cleave tert-butyl esters in the presence of certain other acid-labile groups, and similar selectivity can sometimes be achieved for Boc deprotection. researchgate.net

Table 4: Common Deprotection Strategies for the Boc Group

| Reagent(s) | Solvent | Key Features | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Fast and efficient, common in peptide synthesis | organic-chemistry.org |

| Hydrogen Chloride (HCl) | Methanol, Dioxane, or Ethyl Acetate | Generates the hydrochloride salt, readily available | organic-chemistry.org |

| Aqueous Phosphoric Acid | Water/Organic co-solvent | Mild, environmentally friendly, selective | organic-chemistry.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Lewis acidic conditions, can offer selectivity | researchgate.net |

Applications As a Chiral Building Block in Complex Molecule Synthesis

Role in Natural Product Total Synthesis

The quest to synthesize complex natural products with high fidelity has driven the demand for versatile chiral building blocks. (S)-tert-butyl (3-hydroxybutyl)carbamate serves as a crucial starting point for introducing specific stereochemistry into these large, biologically active molecules.

Incorporation into Polyketide Structures

Polyketides are a large class of natural products known for their diverse biological activities. The synthesis of these molecules often requires the assembly of multiple chiral centers. This compound is a valuable precursor for fragments used in the synthesis of polyketide macrolides, such as the antifungal and antileukemic agent (-)-Lasiodiplodin . researchgate.neta2bchem.comrug.nl

The core structure of (-)-Lasiodiplodin features a 12-membered macrocyclic lactone with a chiral side chain. The stereocenter in this side chain corresponds to the (S)-3-hydroxybutyl moiety. Synthetic strategies toward Lasiodiplodin often rely on establishing this key stereocenter early on. By deprotecting the amine of this compound and converting it to a different functional group, chemists can elaborate the carbon chain to form the necessary precursor for the macrocyclization step, which is often achieved via ring-closing metathesis (RCM). researchgate.netrug.nlmpg.de

Contribution to Alkaloid Synthesis

Alkaloids represent another major class of natural products with significant pharmacological properties. The synthesis of complex alkaloids often involves the assembly of unique, non-proteinogenic amino acid fragments. This compound is instrumental in the synthesis of such fragments, particularly for the Tubulysin family of potent cytotoxic tetrapeptides. nih.gov

Tubulysins are composed of several unusual amino acid residues, including Tubuvaline (Tuv) . tandfonline.comtandfonline.com The Tuv fragment contains a critical (S)-configuration at the β-carbon of a γ-amino acid structure. This compound provides the ideal starting material to construct this fragment. The synthesis involves the elaboration of the carbon skeleton and modification of the hydroxyl and protected amino groups to form the final Tuv structure, which is then incorporated into the full tetrapeptide chain. ingentaconnect.comnih.govresearchgate.net

Table 2: Application in the Synthesis of Natural Product Scaffolds

| Target Molecule/Fragment | Class of Natural Product | Role of this compound |

| (-)-Lasiodiplodin | Polyketide Macrolide | Precursor for the chiral side-chain, establishing the key stereocenter for macrocyclization. researchgate.netrug.nl |

| Tubuvaline (Tuv) | Amino Acid Fragment (of Tubulysin Alkaloids) | Chiral template to construct the non-proteinogenic γ-amino acid residue. tandfonline.comtandfonline.comresearchgate.net |

Utilization in Advanced Pharmaceutical Intermediate Synthesis

The structural motifs present in this compound are highly relevant to the pharmaceutical industry, where the development of novel, stereochemically pure drugs is paramount. documentsdelivered.com

As a Chiral Precursor for Nitrogen-Containing Scaffolds

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry. Chiral piperidines , in particular, are privileged scaffolds found in numerous FDA-approved drugs. chemicalbook.comchemicalbook.com this compound is an excellent precursor for the synthesis of substituted chiral piperidines. niscpr.res.inbldpharm.com

A common synthetic strategy involves converting the hydroxyl group of the carbamate (B1207046) into a good leaving group (e.g., a tosylate or mesylate). Following the removal of the Boc protecting group from the nitrogen atom, the resulting amino-alcohol derivative can undergo intramolecular cyclization to form the piperidine (B6355638) ring with a defined stereochemistry. This approach allows for the synthesis of various 3-substituted piperidine derivatives, which are key intermediates for a range of therapeutic agents, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in diabetes treatment. chemicalbook.com

Formation of Macrocyclic Systems

Macrocycles are of great interest in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. The synthesis of these large ring systems often relies on key cyclization reactions where precursor geometry is critical. As demonstrated in the synthesis of the natural product (-)-Lasiodiplodin, the chiral side-chain derived from a precursor like this compound is attached to an aromatic core. researchgate.netresearchgate.net The resulting linear molecule, containing terminal alkene functionalities, is then subjected to Ring-Closing Metathesis (RCM) to form the 12-membered macrocycle. mpg.dewikipedia.org The stereocenter provided by the carbamate building block is crucial for the biological activity of the final product.

Table 3: Use as a Precursor for Pharmaceutical Scaffolds

| Target Scaffold | Synthetic Strategy | Relevance |

| Chiral Piperidines | Intramolecular cyclization via activation of the hydroxyl group. | Core structure in many pharmaceuticals, including antivirals and diabetes drugs. chemicalbook.comniscpr.res.in |

| Macrocyclic Lactones | Ring-Closing Metathesis (RCM) of a diene precursor. | Important class of compounds with antibiotic and anti-cancer properties. researchgate.netdocumentsdelivered.com |

Methodological Development Using the Carbamate Compound

The unique combination of a chiral center with protected amine and alcohol functionalities makes this compound and related Boc-protected amino alcohols valuable tools for developing new synthetic methods. organic-chemistry.orgrsc.org These building blocks are often used as test substrates or key components in the design of novel catalytic processes.

For example, the development of chemo-enzymatic cascade reactions for producing stereo-defined piperidines utilizes N-protected heterocyclic precursors that can be derived from such amino alcohols. a2bchem.com Furthermore, the Boc-protected amine is a cornerstone of modern peptide synthesis and is frequently used in the development of new coupling reagents and solid-phase synthesis techniques. The presence of the additional hydroxyl group allows for the creation of more complex, functionalized peptide-like structures and peptidomimetics. The stability of the Boc group to a wide range of reaction conditions, paired with its clean removal under acidic conditions, makes it an ideal protecting group for multi-step synthetic sequences where other functional groups need to be manipulated. orgsyn.org

Ligand Design and Catalyst Development

The primary application of this compound in this context is as a starting material for the synthesis of chiral ligands. These ligands are subsequently complexed with metal centers to form catalysts for asymmetric reactions, where the chirality of the ligand influences the stereochemical outcome of the reaction. The development of such catalysts is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. rug.nl

The deprotected form of the title compound, (S)-3-aminobutan-1-ol, provides two distinct functional groups—an amine and an alcohol—that can be elaborated into various ligand classes. A prominent example is the synthesis of P,N-ligands, such as chiral β-aminophosphines. These ligands have gained significant attention due to their stability, low toxicity, and effectiveness in a range of metal-catalyzed reactions. rsc.org

The synthesis of these ligands typically involves the reaction of the amino alcohol with a phosphine (B1218219) source. The resulting aminophosphine (B1255530) ligand can then be used in various catalytic systems. For instance, rhodium complexes of chiral aminophosphine ligands have proven to be effective catalysts for the asymmetric hydrogenation of specific substrates. researchgate.net Similarly, palladium and copper complexes of such ligands are employed in key carbon-carbon bond-forming reactions. rsc.org

Table 1: Applications of Ligands Derived from (S)-3-Aminobutan-1-ol

| Ligand Class | Metal | Catalytic Application | Reference |

|---|---|---|---|

| β-Aminophosphines | Rhodium (Rh) | Asymmetric Hydrogenation | researchgate.net |

| β-Aminophosphines | Palladium (Pd) | Asymmetric Allylic Substitution | rsc.org |

These applications highlight how a simple chiral building block can be transformed into a sophisticated catalytic tool, enabling the synthesis of complex chiral molecules with high levels of stereocontrol. The modular nature of the synthesis allows for fine-tuning of the ligand's electronic and steric properties to optimize catalyst performance.

Chiral Scaffold Engineering

Beyond the synthesis of simple ligands, this compound is instrumental in chiral scaffold engineering. A scaffold refers to the core molecular framework that orients functional groups in a specific three-dimensional arrangement. In asymmetric catalysis, a well-defined chiral scaffold is essential for creating a precise chiral environment around the metal center, which is necessary for effective stereochemical communication during the catalytic cycle.

A prime example of scaffold engineering is the construction of C2-symmetric bis(oxazoline) ligands. In a typical synthesis, the deprotected amino alcohol is reacted with a dicarboxylic acid derivative, such as a dicarbonyl dichloride, to form a diamide (B1670390) intermediate. This intermediate then undergoes a cyclization reaction to form the bis(oxazoline) scaffold. nih.gov For instance, a thiophene-2,5-dicarbonyl dichloride can be reacted with two equivalents of (S)-3-aminobutan-1-ol to build a thiophene-based bis(oxazoline) ligand. nih.gov

Table 2: Example of Chiral Scaffold Synthesis

| Scaffold Type | Precursor 1 | Precursor 2 | Key Features | Reference |

|---|---|---|---|---|

| Thiophene-bis(oxazoline) | (S)-3-Aminobutan-1-ol | Thiophene-2,5-dicarbonyl dichloride | C2-symmetric, rigid backbone, bidentate coordination | nih.gov |

In this structure, the thiophene (B33073) unit acts as a rigid linker, or scaffold, holding the two chiral oxazoline (B21484) rings in a fixed spatial relationship. This rigidity and defined geometry are critical for minimizing conformational flexibility and creating a well-defined chiral pocket. The resulting ligands are powerful tools in a variety of copper-catalyzed asymmetric reactions, including Friedel-Crafts alkylations. nih.gov Similarly, axially chiral biphenyl (B1667301) scaffolds can be functionalized with the amino alcohol to create highly effective ligands for reactions like asymmetric hydrogenation. researchgate.net The ability to construct these elaborate, functional three-dimensional structures from a relatively simple chiral starting material underscores the immense value of this compound in advanced synthetic chemistry.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| (S)-3-Aminobutan-1-ol |

Advanced Analytical and Spectroscopic Methodologies for Research on S Tert Butyl 3 Hydroxybutyl Carbamate

Enantiomeric Excess and Absolute Configuration Determination

The precise determination of enantiomeric excess (e.e.) and the absolute configuration of chiral molecules like (S)-tert-Butyl (3-hydroxybutyl)carbamate is fundamental in stereoselective synthesis and analysis. Various advanced analytical methods are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and quantifying the enantiomeric excess of a chiral compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov For carbamate (B1207046) compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) gel support, are particularly effective. scilit.comnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The selection of the mobile phase is critical for achieving optimal separation. Normal-phase (e.g., hexane/isopropanol mixtures) or reversed-phase (e.g., acetonitrile/water or methanol/water mixtures) conditions can be used. sielc.com For mass spectrometry (MS) compatibility, volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are often employed. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Parameters for Carbamate Analysis

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | Hexane/Ethanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temp. | 25 °C |

Note: These parameters are illustrative and require optimization for the specific analysis of this compound.

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile enantiomers. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability. The hydroxyl and carbamate groups can be derivatized, for instance, by silylation or acylation.

The separation is achieved on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.czchromatographyonline.com Derivatized cyclodextrins, such as those substituted with alkyl, acetyl, or other groups, create a chiral environment inside the GC column. chromatographyonline.com The enantiomers of the analyte partition differently into this chiral phase based on inclusion complexation and surface interactions, resulting in their separation. chromatographyonline.com

Table 2: Representative Chiral GC Conditions

| Parameter | Condition |

|---|---|

| Column | Cyclodextrin-based chiral capillary column (e.g., Astec CHIRALDEX B-DM) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | 100 °C (hold 2 min) to 200 °C at 5 °C/min |

Note: Analyte may require derivatization. Conditions are representative and must be optimized.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. To determine enantiomeric purity, NMR can be used in conjunction with chiral solvating agents or chiral lanthanide shift reagents. These reagents are themselves enantiomerically pure and form transient diastereomeric complexes with the analyte enantiomers.

This complexation induces changes in the chemical shifts of the analyte's protons (¹H NMR) or carbons (¹³C NMR). Because the resulting complexes are diastereomeric, the nuclei in the (S)-enantiomer will experience a different magnetic environment compared to those in the (R)-enantiomer, leading to separate signals in the NMR spectrum. The integration of these distinct signals allows for the direct quantification of the enantiomeric ratio. Furthermore, variable temperature (VT) NMR studies can be employed to investigate the rotational barriers around the carbamate C-N bond, providing insights into the conformational dynamics (E/Z isomerism) of the molecule. researchgate.netmst.edu

X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. thieme-connect.de This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms. ed.ac.uk

To determine the absolute configuration, a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. researchgate.net This effect is more pronounced when heavier atoms (e.g., bromine, sulfur, or phosphorus) are present in the structure, but it can also be measured for lighter atoms like oxygen using specific X-ray wavelengths (e.g., Cu-Kα radiation). thieme-connect.de The analysis, often involving the calculation of the Flack parameter, allows for the unambiguous assignment of the (S) or (R) configuration to the chiral center. researchgate.net While the absolute configuration of this compound itself may not be published, data for structurally similar molecules confirms the utility of this method. researchgate.netnih.gov

Optical rotation, measured using a polarimeter, is a classic technique for characterizing chiral compounds. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. sigmaaldrich.com A sample of pure this compound will exhibit a specific optical rotation value under defined conditions (concentration, solvent, temperature, and wavelength), which can be used as a measure of its enantiomeric purity.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is unique to a specific enantiomer and is highly sensitive to its stereochemistry. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for the (S) and (R) configurations, the absolute configuration of the molecule can be confidently assigned.

Mechanistic Studies and Reaction Monitoring

The analytical techniques described above are also vital for studying reaction mechanisms and monitoring the progress of chemical transformations involving this compound.

HPLC and GC: These chromatographic methods are routinely used to monitor reaction kinetics. By taking aliquots from a reaction mixture at different time points and analyzing them, one can track the consumption of starting materials and the formation of products. This data is essential for optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time) and understanding the reaction pathway.

NMR Spectroscopy: In-situ NMR spectroscopy allows for real-time monitoring of a reaction as it occurs within the NMR tube. This provides direct insight into the formation of intermediates, transition states (through advanced techniques), and byproducts. For this compound, NMR can be used to follow its synthesis, for example, the reduction of a corresponding ketone or the protection of an amino alcohol, by observing the characteristic signals of the functional groups involved.

In-Situ Spectroscopic Techniques (e.g., IR, Time-Resolved NMR)

In-situ spectroscopic techniques are powerful tools for monitoring chemical reactions as they occur, providing data on reaction progression, the formation of intermediates, and endpoint determination without the need for offline sampling. researchgate.net

In-Situ Infrared (IR) Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for monitoring reactions involving this compound due to the distinct vibrational frequencies of its key functional groups: the carbamate, hydroxyl, and N-H bonds. nih.govresearchgate.net For instance, during the Boc-protection of (S)-4-aminobutan-2-ol to form the title compound, the disappearance of the primary amine bands and the appearance of the characteristic carbamate carbonyl (C=O) stretching vibration (typically around 1680-1700 cm⁻¹) can be tracked in real-time. researchgate.netrsc.org This allows for precise monitoring of reaction conversion and kinetics.

A study on the thermal deprotection of N-Boc protected amines utilized in-situ FlowIR to monitor the reaction progress. nih.gov The evolution of carbon dioxide, a byproduct of the deprotection, was readily observed, providing a clear indication of the reaction rate under different conditions. nih.gov This type of real-time monitoring is invaluable for optimizing reaction parameters such as temperature and residence time. nih.gov

Time-Resolved and Variable-Temperature (VT) NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly time-resolved and variable-temperature (VT) studies, offers detailed insights into the dynamic processes of molecules like this compound. wikipedia.orgnih.gov Carbamates, including the Boc group, are known to exhibit restricted rotation around the C-N amide bond, leading to the existence of cis and trans rotamers (or E/Z isomers). researchgate.netst-andrews.ac.uk At room temperature, the exchange between these rotamers can be fast on the NMR timescale, resulting in broadened signals. researchgate.net

By lowering the temperature, this exchange can be slowed, allowing for the observation of distinct signals for each conformer. researchgate.netnih.gov A variable temperature NMR study on a related N-Boc protected compound, N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate, demonstrated this principle effectively. As the temperature was lowered, separate signals for the E and Z ensembles were observed in both ¹³C and ¹⁹F NMR spectra. researchgate.net

A similar VT-NMR study on a Boc-carbamate monomer revealed significant temperature-dependent shifts for the NH and OH protons, indicative of changes in hydrogen bonding. nih.gov The amide proton (NH) and the hydroxyl proton (OH) signals shift downfield at lower temperatures due to increased hydrogen bonding. nih.gov Such studies on this compound would allow for the characterization of its conformational landscape, the quantification of the rotational energy barrier of the Boc group, and the study of intramolecular hydrogen bonding between the hydroxyl and carbamate groups.

Table 1: Representative Temperature-Dependent ¹H NMR Chemical Shifts for a Boc-Carbamate Monomer in CDCl₃

| Temperature (K) | Chemical Shift (ppm) - NH Proton | Chemical Shift (ppm) - OH Proton |

| 300 | ~4.7 | ~2.35 |

| 233 | ~5.0 | ~4.00 |

| Data derived from a study on a similar Boc-carbamate monomer and illustrates the expected trends. nih.gov |

This interactive table demonstrates the downfield shift of labile protons with decreasing temperature, a hallmark of increased hydrogen bonding.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution at a particular position affects the reaction rate. wikipedia.orgresearchgate.net A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.orgnih.gov

The synthesis of chiral β-amino alcohols like this compound can be achieved through various methods, including the asymmetric reduction of a corresponding β-amino ketone or the C-H amination of an alcohol. nih.govnih.gov KIE studies are instrumental in understanding the mechanisms of these transformations.

For example, in the synthesis of β-amino alcohols via a radical-mediated C-H amination, a strong primary KIE was observed in an intramolecular H/D competition experiment. nih.gov The reaction involving the C-H bond was significantly faster than the reaction involving the C-D bond, indicating that the hydrogen atom transfer (HAT) step is the product-determining step of the reaction. nih.govresearchgate.net

Table 2: Example of an Intramolecular Kinetic Isotope Effect in a Radical C-H Amination for β-Amino Alcohol Synthesis

| Reaction | Kinetic Isotope Effect (KIE) | Implication |

| Intramolecular H/D Competition | 6.1 | C-H bond cleavage (HAT) is the product-determining step |

| Data from a study on a multi-catalytic, asymmetric, radical C–H amination to produce chiral β-amino alcohols. nih.gov |

This interactive table highlights a significant KIE value, providing strong evidence for the proposed reaction mechanism.

In the context of synthesizing this compound, a KIE study could be designed to probe the mechanism of its formation. For instance, if it were synthesized by the asymmetric hydrogenation of tert-butyl (3-oxobutyl)carbamate, replacing the hydrogen being transferred from the catalyst to the ketone with deuterium (B1214612) would allow for the measurement of a KIE. A significant kH/kD value would suggest that this hydride transfer is involved in the rate-limiting step of the reaction, providing crucial information for catalyst design and optimization. nih.gov

Theoretical and Computational Chemistry Studies of S Tert Butyl 3 Hydroxybutyl Carbamate

Conformational Analysis and Energy Landscape Mapping

A comprehensive conformational analysis of (S)-tert-Butyl (3-hydroxybutyl)carbamate would be the first step in its computational characterization. This would involve mapping the potential energy surface to identify all stable conformers and the transition states that interconnect them. Due to the flexible nature of the butyl chain and the rotational freedom around the carbamate (B1207046) bond, a significant number of conformers are expected.

Computational methods such as molecular mechanics (MM) followed by higher-level Density Functional Theory (DFT) or ab initio calculations would be employed to optimize the geometry of each conformer and calculate their relative energies. The resulting energy landscape would reveal the most populated conformations at a given temperature, which is crucial for understanding the molecule's reactivity and its interactions in different chemical environments.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | DFT (B3LYP) | 6-311++G(d,p) | 0.00 |

| Conformer 2 | DFT (B3LYP) | 6-311++G(d,p) | 1.25 |

| Conformer 3 | DFT (B3LYP) | 6-311++G(d,p) | 2.50 |

This table is illustrative and represents the type of data that would be generated from a conformational analysis. The actual values would need to be determined by rigorous computational studies.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, these calculations could provide a detailed understanding of the reaction pathways, including the identification of intermediates and transition states.

Common synthetic routes to this molecule likely involve the reaction of (S)-3-aminobutan-1-ol with di-tert-butyl dicarbonate (Boc)₂O or a similar Boc-protecting agent. Transition state theory, combined with quantum chemical calculations, would allow for the determination of the activation energies for each step of the proposed mechanisms. This analysis would help in identifying the rate-determining step and optimizing reaction conditions to improve yield and efficiency.

Table 2: Hypothetical Calculated Activation Energies for the Synthesis of this compound

| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) |

|---|---|---|---|

| Nucleophilic attack of amine on (Boc)₂O | DFT (M06-2X) | def2-TZVP | 15.8 |

| Proton transfer | DFT (M06-2X) | def2-TZVP | 5.2 |

This table presents hypothetical data to illustrate the insights gained from transition state analysis. Specific values are pending dedicated computational investigation.

Understanding the origin of stereoselectivity is paramount in asymmetric synthesis. Computational studies could be employed to model the diastereomeric transition states leading to the (S) and (R) enantiomers in a potential asymmetric synthesis. By comparing the energies of these transition states, the preference for the (S)-enantiomer can be quantified and rationalized based on steric and electronic factors. This knowledge is instrumental in the rational design of more selective catalysts and chiral auxiliaries.

Molecular Modeling for Ligand-Substrate Interactions in Synthetic Catalysis

In catalytic asymmetric syntheses of this compound, molecular modeling techniques such as docking and molecular dynamics (MD) simulations would be invaluable. These methods can predict the binding mode of the substrate within the catalyst's active site and identify the key non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that govern substrate recognition and stereochemical induction. Such studies provide a molecular-level understanding of the catalytic cycle and can guide the development of next-generation catalysts with enhanced performance.

Prediction of Spectroscopic Properties for Advanced Structural Elucidation

Computational chemistry can accurately predict various spectroscopic properties, which serve as a powerful tool for structural elucidation and for complementing experimental data. For this compound, methods like Gauge-Independent Atomic Orbital (GIAO) can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. Comparing these predicted spectra with experimental data can confirm the structure of the synthesized molecule and aid in the assignment of complex spectral features.

Table 3: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | 156.5 | Not Available |

| C(CH₃)₃ | 79.2 | Not Available |

| CH-OH | 65.8 | Not Available |

| CH-NH | 48.3 | Not Available |

| CH₂ | 35.1 | Not Available |

| CH₃ | 28.4 | Not Available |

Future Perspectives and Emerging Research Directions for S Tert Butyl 3 Hydroxybutyl Carbamate

Development of Novel and Highly Efficient Enantioselective Synthetic Routes

The primary challenge and focus in synthesizing (S)-tert-butyl (3-hydroxybutyl)carbamate lies in the stereocontrolled installation of the hydroxyl group at the C3 position. While classical resolutions and chiral pool approaches exist, emerging research is directed towards more direct and atom-economical catalytic asymmetric methods.

Future developments will likely concentrate on the asymmetric reduction of the corresponding ketone, tert-butyl (3-oxobutyl)carbamate. Organocatalysis, particularly using proline and its derivatives, has shown promise in similar asymmetric transformations, such as the Mannich reaction for producing related carbamates. orgsyn.org The application of transfer hydrogenation using catalysts derived from transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, represents a significant avenue for achieving high enantioselectivity and yield.

Key Research Targets:

Asymmetric Transfer Hydrogenation: Developing novel chiral ligands that can effectively steer the stereochemical outcome of the ketone reduction.

Enzyme-Catalyzed Reduction: Biocatalysis using ketoreductases (KREDs) offers a highly selective and environmentally benign route. Research will focus on enzyme screening and protein engineering to develop robust enzymes that operate efficiently on the tert-butyl (3-oxobutyl)carbamate substrate under mild conditions.

Substrate-Controlled Synthesis: Designing synthetic routes where the chirality is established early on from readily available chiral precursors, minimizing the need for resolution or late-stage asymmetric steps.

Below is a table summarizing potential enantioselective methods currently under investigation for similar structures.

| Synthetic Method | Catalyst/Reagent Example | Potential Advantage | Research Focus |

| Asymmetric Transfer Hydrogenation | (S,S)-Ts-DPENR | High enantiomeric excess (ee%), operational simplicity | Ligand design, catalyst loading reduction |

| Biocatalytic Reduction | Engineered Ketoreductase (KRED) | Excellent enantioselectivity, mild conditions, green process | Enzyme discovery and optimization, substrate scope expansion |

| Organocatalyzed Aldol/Mannich Rxn | (S)-Proline | Metal-free, readily available catalyst | Reaction scope, catalyst efficiency for this specific substrate |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for chemical building blocks in drug discovery and materials science has spurred the development of automated synthesis platforms. Integrating the synthesis of this compound into these systems is a key future direction for accelerating research.

Flow chemistry, utilizing microreactors, is a particularly promising technology. rsc.org Continuous flow processes offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and greater consistency compared to traditional batch methods. rsc.org For the synthesis of this carbamate (B1207046), a flow system could be designed where the reduction of the ketone precursor occurs in one reactor module, followed by in-line purification, providing the final product in a continuous stream. This approach is not only efficient but also highly scalable. rsc.org

Future Implementation:

Modular Flow Systems: Designing multi-step, continuous-flow platforms that start from simple achiral materials and produce the final chiral product without manual isolation of intermediates.

High-Throughput Screening: Employing automated, parallel synthesis platforms to rapidly screen a wide array of catalysts and reaction conditions for the optimal enantioselective reduction of the ketone precursor.

In-line Analytics: Integrating real-time analytical techniques (e.g., chiral HPLC, NMR) into flow systems to monitor reaction progress and product purity, enabling rapid optimization.

Exploration of New Catalytic Applications and Methodological Advancements

Beyond its role as a synthetic intermediate, the structural motifs within this compound make it a candidate for developing new catalytic methods. The bifunctional nature of the molecule—a secondary alcohol and a protected amine—can be exploited in catalyst design.

Emerging research could explore its use as a chiral ligand for metal-catalyzed reactions after appropriate modification. The hydroxyl and carbamate groups can act as bidentate coordinating sites for a metal center, creating a chiral environment for asymmetric catalysis. Furthermore, derivatives of this compound could serve as precursors to novel phase-transfer catalysts, building upon the principles seen in related systems where carbamate-derived structures facilitate reactions between immiscible phases. google.com

Potential Research Areas:

Chiral Ligand Synthesis: Converting the compound into novel phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands for asymmetric catalysis.

Organocatalyst Development: Using the chiral scaffold to design new hydrogen-bond-donating or bifunctional organocatalysts.

Directed Reactions: The hydroxyl group can be used to direct C-H activation or other functionalization reactions at specific sites within a larger molecule, a powerful strategy in complex molecule synthesis.

Sustainable and Scalable Production Methodologies for Industrial Relevance

For this compound to be a truly valuable industrial commodity, its production must be both economically viable and environmentally sustainable. Future research will heavily focus on "green chemistry" principles.

This involves moving away from stoichiometric reagents and hazardous solvents. As mentioned, biocatalytic reductions and flow chemistry are at the forefront of this effort. rsc.org Another key aspect is the choice of protecting group. While the tert-butoxycarbonyl (Boc) group is common, its installation often uses di-tert-butyl dicarbonate, and its removal requires strong acids. Research into more sustainable protecting group strategies or direct functionalization without protection is a long-term goal. Comparing the cost and environmental impact of different protecting groups, such as Cbz (carboxybenzyl), is crucial for industrial applications, where expensive reagents like palladium catalysts for Cbz removal can hinder scalability. google.com

The table below outlines key considerations for sustainable and scalable production.

| Area of Improvement | Conventional Method | Sustainable Alternative | Key Benefit |

| Reduction Step | Stoichiometric borohydride (B1222165) reagents | Catalytic hydrogenation or biocatalysis | Reduced waste, improved safety |

| Reaction Platform | Batch processing | Continuous flow microreactors | Enhanced efficiency, safety, and scalability rsc.org |

| Solvents | Chlorinated solvents (e.g., DCM) | Water, ethanol, or supercritical CO₂ | Reduced environmental impact |

| Protecting Groups | Standard Boc protection | Enzymatically cleavable groups or direct synthesis | Simplified workup, less waste |

By focusing on these emerging research directions, the scientific community can enhance the utility and accessibility of this compound, solidifying its role as a critical chiral building block for future chemical innovation.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (S)-tert-Butyl (3-hydroxybutyl)carbamate, and what reaction conditions are critical for enantiomeric purity?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of an amine intermediate. A common approach includes reacting the (S)-3-hydroxybutylamine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or NaOH) under anhydrous conditions . Temperature control (0–25°C) and solvent selection (e.g., THF or dichloromethane) are critical to minimize racemization. Chiral HPLC or polarimetry should confirm enantiomeric purity (>98% ee) post-synthesis .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Characterization employs:

- NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H) and carbamate carbonyl (δ ~155 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 218.175) .

- X-ray Crystallography : Resolve stereochemistry in crystalline derivatives (e.g., salt forms with chiral acids) .

Q. What preliminary biological assays are recommended to assess the compound’s bioactivity?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition Assays : Test against serine hydrolases or proteases (e.g., chymotrypsin) at 10–100 µM concentrations in PBS buffer (pH 7.4) .

- Cytotoxicity Profiling : Use MTT assays on HEK-293 or HepG2 cells (IC₅₀ determination over 24–72 hours) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Contradictions arise from varying tert-butyl group hydration. Use:

- DLS (Dynamic Light Scattering) : Measure hydrodynamic radius in DMSO/water mixtures to assess aggregation .

- Co-solvent Systems : Optimize using logP calculations (predicted ~1.8) and phase diagrams (e.g., PEG-400/water) .

Q. What strategies improve the compound’s stability under acidic conditions during peptide coupling reactions?

- Methodological Answer : The Boc group is acid-labile. To enhance stability:

- Buffered Deprotection : Use 4 M HCl/dioxane at 0°C (10–20 min) instead of TFA .

- Alternative Protecting Groups : Compare with Fmoc (fluorenylmethyloxycarbonyl) for orthogonal deprotection .

Q. How does stereochemical inversion occur during nucleophilic substitutions of the 3-hydroxy group, and how is it mitigated?

- Methodological Answer : Inversion risks arise in Mitsunobu reactions (e.g., using DIAD/PPh₃). Mitigation strategies:

- Low-Temperature Conditions : Perform at –20°C to slow racemization .

- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands to direct stereochemistry .

Q. What computational methods predict the compound’s binding affinity to neurological targets (e.g., NMDA receptors)?

- Methodological Answer : Combine:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.